2-allyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
Description
2-Allyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a synthetic pyridazinone derivative characterized by a dihydropyridazinone core substituted with an allyl group at the 2-position and a 4-methylstyryl moiety at the 6-position. The allyl and styryl substituents in this compound likely enhance lipophilicity and modulate electronic properties, influencing its bioavailability and target interactions .
Properties
IUPAC Name |
6-[(E)-2-(4-methylphenyl)ethenyl]-2-prop-2-enyl-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-12-18-16(19)11-10-15(17-18)9-8-14-6-4-13(2)5-7-14/h3-9H,1,10-12H2,2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNUVUWYKHXCQP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, often using allyl halides in the presence of a base.
Styryl Group Addition: The methylstyryl group is added via a Heck reaction, which involves the coupling of a styrene derivative with the pyridazinone core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-allyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The allyl and styryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-allyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-allyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., styryl, chloroacetamido) enhance antiplatelet activity by improving target binding .
- Allyl groups may increase metabolic stability compared to bulkier alkyl chains, as seen in tricyclic 4a-methylpyridazinones .
- Polar substituents (e.g., amino, methoxy) improve solubility but may reduce membrane permeability .
Table 2: Activity Profiles of Selected Derivatives
Key Insights :
- Allyl substitution at the 2-position could enhance PDE III inhibition compared to methyl or unsubstituted analogs, as seen in tricyclic pyridazinones .
- The styryl moiety may confer vasodilatory effects similar to methoxy-substituted derivatives but with improved metabolic stability .
Structure-Activity Relationship (SAR) Trends
- Position 6: Aromatic substituents (e.g., 4-methylstyryl, 4-aminophenyl) are critical for PDE III binding. Bulky groups improve potency but reduce solubility .
- Position 2 : Allyl chains may optimize steric interactions with PDE III’s hydrophobic pocket, outperforming methyl or ethyl groups in tricyclic analogs .
- Ring saturation: Dihydropyridazinones (e.g., target compound) generally show higher inotropic activity than fully unsaturated pyridazinones .
Biological Activity
2-Allyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a compound that belongs to the pyridazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.
- Chemical Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- CAS Number : 337922-97-1
- Density : 1.07 g/cm³ (predicted)
- Boiling Point : 421.6 °C (predicted)
- Acidity Constant (pKa) : 2.93 (predicted)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridazine derivatives, including this compound. The compound was evaluated against various bacterial and fungal strains using the disk diffusion method.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 250 μg/mL |
| Staphylococcus aureus | 20 | 200 μg/mL |
| Bacillus subtilis | 18 | 220 μg/mL |
| Candida albicans | 12 | 300 μg/mL |
The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, with a notable inhibition zone and low MIC values, suggesting potent antimicrobial efficacy .
Antioxidant Activity
Pyridazine derivatives are also recognized for their antioxidant properties. The antioxidant activity of this compound was assessed using DPPH radical scavenging assays.
| Concentration (μg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 45 |
| 100 | 65 |
| 200 | 85 |
At a concentration of 200 μg/mL, the compound showed an impressive scavenging activity of 85%, indicating its potential as a natural antioxidant .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated through in vitro assays measuring nitric oxide production in LPS-stimulated macrophages. The results demonstrated a significant reduction in NO levels at various concentrations.
| Concentration (μM) | NO Production (μM) |
|---|---|
| Control | 25 |
| 10 | 18 |
| 50 | 12 |
| 100 | 8 |
This data indicates that higher concentrations of the compound effectively reduce inflammation markers, suggesting its utility in therapeutic applications for inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyridazine derivatives:
- Synthesis and Evaluation : A study synthesized various pyridazine derivatives and evaluated their antimicrobial and antioxidant activities. The results indicated that modifications to the pyridazine structure could enhance biological activity .
- Mechanistic Studies : Research employing density functional theory (DFT) modeling has provided insights into the electronic properties of pyridazine derivatives, correlating these properties with observed biological activities .
- Comparative Studies : Comparative analyses with established antibiotics revealed that certain derivatives of pyridazine exhibited comparable or superior antimicrobial activity, making them potential candidates for drug development .
Q & A
Q. Why do some pyridazinones show strong inotropic activity but weak vasodilation?
- Hypothesis : Tissue-specific PDE III distribution (e.g., cardiac vs. vascular isoforms) explains divergent effects. Compounds with higher log P (>3.5) preferentially accumulate in myocardium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
